ethyl (5E)-2-methyl-5-(naphthalen-1-ylimino)-7-nitro-5H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
ETHYL (5E)-2-METHYL-5-[(NAPHTHALEN-1-YL)IMINO]-7-NITRO-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a naphthalene moiety, a nitro group, and an indeno[1,2-b]pyridine core
Preparation Methods
The synthesis of ETHYL (5E)-2-METHYL-5-[(NAPHTHALEN-1-YL)IMINO]-7-NITRO-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Chemical Reactions Analysis
ETHYL (5E)-2-METHYL-5-[(NAPHTHALEN-1-YL)IMINO]-7-NITRO-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Esterification: The carboxylate group can be esterified with different alcohols to form various esters.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of ETHYL (5E)-2-METHYL-5-[(NAPHTHALEN-1-YL)IMINO]-7-NITRO-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the naphthalene moiety can interact with hydrophobic pockets in proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar compounds include other indeno[1,2-b]pyridine derivatives and naphthalene-containing molecules. Compared to these compounds, ETHYL (5E)-2-METHYL-5-[(NAPHTHALEN-1-YL)IMINO]-7-NITRO-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties .
Properties
Molecular Formula |
C26H19N3O4 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
ethyl 2-methyl-5-naphthalen-1-ylimino-7-nitroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C26H19N3O4/c1-3-33-26(30)20-14-22-24(27-15(20)2)19-12-11-17(29(31)32)13-21(19)25(22)28-23-10-6-8-16-7-4-5-9-18(16)23/h4-14H,3H2,1-2H3 |
InChI Key |
AFNKSGZTBQRVCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC4=CC=CC5=CC=CC=C54)C2=C1)C |
Origin of Product |
United States |
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